molecular formula C9H7N3 B13855821 5-Amino-2-(cyanomethyl)benzonitrile CAS No. 853910-50-6

5-Amino-2-(cyanomethyl)benzonitrile

Cat. No.: B13855821
CAS No.: 853910-50-6
M. Wt: 157.17 g/mol
InChI Key: DFNAILPFBJIZKY-UHFFFAOYSA-N
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Description

5-Amino-2-(cyanomethyl)benzonitrile: is an organic compound with the molecular formula C9H7N3. It contains a benzene ring substituted with an amino group at the 5-position and a cyanomethyl group at the 2-position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-(cyanomethyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 2-(cyanomethyl)benzonitrile with an appropriate amine under basic conditions. The reaction typically involves the generation of a carbanion from 2-(cyanomethyl)benzonitrile, which then undergoes nucleophilic substitution to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2-(cyanomethyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The amino group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorinating agents.

Major Products:

    Oxidation: Nitro derivatives of the compound.

    Reduction: Primary amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry: 5-Amino-2-(cyanomethyl)benzonitrile is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and pharmaceuticals.

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving nitriles and amines. It serves as a model substrate for investigating the activity of nitrilases and other related enzymes .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-2-(cyanomethyl)benzonitrile involves its interaction with specific molecular targets. For example, in enzyme-catalyzed reactions, the compound may act as a substrate for nitrilases, which catalyze the hydrolysis of nitriles to carboxylic acids and ammonia . The amino group can also participate in hydrogen bonding and other interactions with biological molecules, influencing its reactivity and function.

Comparison with Similar Compounds

  • 2-Amino-5-cyanomethylbenzonitrile
  • 4-Amino-2-cyanomethylbenzonitrile
  • 3-Amino-2-cyanomethylbenzonitrile

Comparison: Compared to its similar compounds, 5-Amino-2-(cyanomethyl)benzonitrile is unique due to the specific positioning of the amino and cyanomethyl groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. For instance, the 5-position amino group may offer different steric and electronic effects compared to the 2- or 4-position amino groups, leading to variations in reaction outcomes and applications.

Properties

CAS No.

853910-50-6

Molecular Formula

C9H7N3

Molecular Weight

157.17 g/mol

IUPAC Name

5-amino-2-(cyanomethyl)benzonitrile

InChI

InChI=1S/C9H7N3/c10-4-3-7-1-2-9(12)5-8(7)6-11/h1-2,5H,3,12H2

InChI Key

DFNAILPFBJIZKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)C#N)CC#N

Origin of Product

United States

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